molecular formula C20H25FN2O3S B2793123 N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 952988-96-4

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2793123
CAS No.: 952988-96-4
M. Wt: 392.49
InChI Key: BHPAEDJWVJLQAU-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperidine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with appropriate reagents to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like ethanol or THF, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its fluorine and methoxy groups, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPAEDJWVJLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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